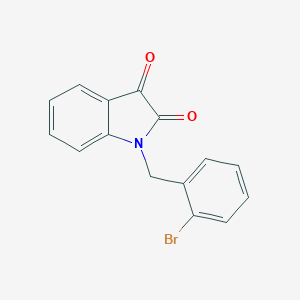

1-(2-bromobenzyl)-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSJTRFVMZCJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of N Substituted Indole 2,3 Diones

Fundamental Reaction Characteristics of the Indole-2,3-dione Moiety

The indole-2,3-dione scaffold is a versatile building block in organic synthesis, prized for its diverse reactivity. irapa.orgnih.govresearchgate.netrsc.orgdergipark.org.tr It possesses a unique combination of a ketone, an amide (specifically, a lactam), and an aromatic ring, which allows for a wide array of chemical transformations. irapa.orgnih.govresearchgate.netrsc.orgdergipark.org.tr These reactions include transformations at the carbonyl groups, electrophilic substitution on the aromatic ring, and various rearrangements. irapa.orgnih.govrsc.org

Reactivity at the Carbonyl Groups (C2 and C3 Positions)

The isatin (B1672199) core features two distinct carbonyl groups: an amide carbonyl at the C2 position and a ketone carbonyl at the C3 position. nih.gov The C3-ketone is significantly more electrophilic and serves as the primary site for nucleophilic attack and condensation reactions. nih.govresearchgate.netelsevierpure.com The C2-amide carbonyl is less reactive due to the delocalization of the nitrogen lone pair into the carbonyl group, a characteristic feature of amides.

The high electrophilicity of the C3-carbonyl makes N-substituted isatins excellent substrates for various condensation reactions. irapa.orgnih.govrsc.org

Aldol-type Reactions: Isatin and its derivatives readily undergo cross-aldol reactions with enolizable carbonyl compounds like ketones and acetaldehyde (B116499). nih.govrsc.orgnih.gov These reactions, often catalyzed by organocatalysts, can produce 3-substituted-3-hydroxy-2-oxindoles, which are valuable chiral building blocks for biologically active molecules. nih.govrsc.orgnih.gov For instance, asymmetric aldol (B89426) reactions between isatin derivatives and acetaldehyde have been developed to synthesize key intermediates for various alkaloids. nih.gov

Knoevenagel Condensation: Isatins react efficiently with active methylene (B1212753) compounds, such as malononitrile (B47326) and 1,3-dicarbonyl compounds (e.g., dimedone), in Knoevenagel condensations. niscpr.res.inresearchgate.netnih.gov These reactions are typically catalyzed by a weak base like piperidinium (B107235) acetate (B1210297) and lead to the formation of α,β-unsaturated products at the C3 position. niscpr.res.in For example, the condensation of isatin with malononitrile yields 2-(2-oxo-1,2-dihydro-indol-3-ylidene)-malononitrile. niscpr.res.inresearchgate.net

Table 1: Examples of Condensation Reactions with Isatin Derivatives

| Reactant 1 (Isatin Derivative) | Reactant 2 (Active Methylene/Carbonyl Compound) | Catalyst/Conditions | Product Type | Reference(s) |

| Isatin | Acetaldehyde | 4-hydroxydiarylprolinol | 3-hydroxy-3-(1-hydroxyethyl)indolin-2-one | nih.gov |

| Isatin | Malononitrile | Piperidinium acetate, Water, 100°C | 2-(2-oxoindolin-3-ylidene)malononitrile | niscpr.res.in |

| Isatin | Dimedone | Piperidinium acetate, Water, 100°C | 2-(2-oxoindolin-3-ylidene)-5,5-dimethylcyclohexane-1,3-dione | niscpr.res.in |

| N-substituted Isatins | Ketones | Cu(II)-thiophene-2,5-bis(amino-alcohol) | 3-substituted-3-hydroxy-2-oxindoles | rsc.org |

The reactive C3-carbonyl group readily condenses with primary amines and their derivatives to form a variety of C=N bonded compounds. nih.govjst.go.jpnih.govresearchgate.netwilddata.cn

Imines (Schiff Bases): Reaction of isatins with primary aromatic or aliphatic amines yields the corresponding 3-iminoindolin-2-ones, commonly known as isatin-Schiff bases. nih.govjst.go.jpnih.govresearchgate.netwilddata.cn This reaction is a standard method for derivatizing the isatin core. nih.govjst.go.jpnih.govresearchgate.netwilddata.cn

Hydrazones: Condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) affords isatin-3-hydrazones. nih.govjst.go.jpnih.govresearchgate.net These derivatives are often stable, crystalline solids and serve as important intermediates in heterocyclic synthesis. nih.govjst.go.jpnih.govresearchgate.net

Oximes: Treatment of isatins with hydroxylamine (B1172632) (NH₂OH) results in the formation of isatin-3-oximes. bham.ac.ukmasterorganicchemistry.com The mechanism is analogous to imine and hydrazone formation, involving nucleophilic addition followed by dehydration. bham.ac.ukmasterorganicchemistry.com

These condensation reactions are typically acid-catalyzed, which facilitates the dehydration step, and are often reversible in the presence of excess water. bham.ac.ukkhanacademy.orgresearchgate.netnih.gov

Ring Expansion and Rearrangement Processes

The strained five-membered ring and the electrophilic C3-carbonyl of the isatin scaffold make it susceptible to various ring expansion and rearrangement reactions, providing access to larger heterocyclic systems like quinolines and quinazolines. nih.govrsc.orgresearchgate.net A notable example is the reaction of isatins with in situ generated α-aryldiazomethanes, which leads to a regioselective one-carbon ring expansion to form 3-hydroxy-4-arylquinolin-2(1H)-ones under metal-free conditions. organic-chemistry.orgdatapdf.comresearchgate.net This transformation is valuable for synthesizing viridicatin (B94306) alkaloids and related structures. organic-chemistry.orgdatapdf.com Other methods can achieve a two-carbon ring expansion to yield dibenzo[b,d]azepin-6-one scaffolds. nih.gov

Friedel-Crafts Type Reactions

While the indole (B1671886) nucleus itself is highly nucleophilic and readily undergoes Friedel-Crafts alkylation at the C3 position, the reactivity of the isatin core in such reactions is different. nih.govorganic-chemistry.orgacs.orgresearchgate.net The electron-withdrawing nature of the two carbonyl groups deactivates the benzene (B151609) ring of the isatin moiety towards electrophilic attack. However, isatin can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic compounds. nih.govrsc.org The reaction typically occurs at the C3-carbonyl, where the Lewis acid catalyst activates the carbonyl group, facilitating nucleophilic attack by the electron-rich species to form 3-aryl-3-hydroxy-2-oxindoles.

Stereochemical and Electronic Influence of the N1-2-Bromobenzyl Moiety on Indole-2,3-dione Reactivity

The substituent at the N1 position significantly influences the reactivity of the indole-2,3-dione core. In the case of 1-(2-bromobenzyl)-1H-indole-2,3-dione, the 2-bromobenzyl group exerts both steric and electronic effects that modulate the accessibility and electrophilicity of the reactive sites.

Stereochemical Influence:

The 2-bromobenzyl group is sterically demanding due to its size and the presence of the bromine atom at the ortho position of the benzyl (B1604629) ring.

Steric Hindrance: This bulky group can sterically hinder the approach of nucleophiles to the adjacent C2-amide carbonyl. While the C3-ketone remains the primary site of reaction, the N1-substituent can influence the stereochemical outcome of additions to the C3-carbonyl. nih.gov The substituent can direct the approach of reagents from the less hindered face, potentially leading to diastereoselectivity in the formation of new stereocenters at the C3 position. nih.gov

Conformational Restriction: The presence of the ortho-bromo substituent may restrict the free rotation around the N1-CH₂ and CH₂-Aryl bonds, leading to a preferred conformation that could further influence the steric environment around the isatin core.

Electronic Influence:

The electronic effects of the 2-bromobenzyl group are twofold, arising from the benzyl moiety and the bromo substituent.

Inductive Effects: The bromine atom is an electron-withdrawing group via the inductive effect (-I effect). This effect can be transmitted through the sigma bonds to the N1 atom. This electron withdrawal would slightly decrease the electron-donating character of the nitrogen atom towards the C2-carbonyl, potentially making the C2 position marginally more electrophilic than in N-alkyl or N-benzyl substituted isatins. However, this effect is generally considered minor compared to the dominant reactivity at C3.

Table 2: Summary of Influences of the N1-2-Bromobenzyl Group

| Feature of N1-Substituent | Type of Influence | Predicted Effect on Reactivity |

| Bulky Benzyl Group with ortho-Bromo | Stereochemical | Hinders approach to C2-carbonyl; influences diastereoselectivity at C3. |

| Bromo Substituent | Electronic (Inductive) | Weakly electron-withdrawing; may slightly increase electrophilicity at C2. |

| Benzyl Group | Electronic/Steric | Removes acidic N-H proton; provides steric bulk. |

Strategies for Further Functionalization of the 2-Bromobenzyl Substituent

The presence of a bromine atom on the benzyl substituent at the N-1 position of the indole-2,3-dione core in This compound (1) offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. The reactivity of the aryl bromide in the 2-bromobenzyl moiety is analogous to that observed in other aryl bromide substrates, allowing for the application of well-established synthetic protocols. Key strategies for the derivatization of this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling reaction is a robust method for the formation of a new carbon-carbon bond by reacting an organoboron compound with an organohalide. In the case of This compound , the aryl bromide can be coupled with various aryl or vinyl boronic acids or their corresponding esters to generate biaryl or styrenyl derivatives, respectively. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these reagents can be critical for achieving high yields, especially when dealing with substrates containing multiple functional groups.

Research on the Suzuki-Miyaura coupling of N-protected bromoindoles and other nitrogen-rich heterocycles has shown that a variety of catalytic systems can be effective. nih.govacs.orgnih.govacs.orgnih.gov For instance, the coupling of unprotected ortho-bromoanilines has been successfully achieved using specific palladacycle catalysts, highlighting the feasibility of such transformations on structurally similar motifs. nih.gov The reaction conditions are generally mild and tolerant of various functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

This table presents generalized conditions based on literature for similar substrates. Specific optimization for this compound would be required.

The Heck reaction provides a method for the synthesis of substituted alkenes through the palladium-catalyzed reaction of an aryl halide with an alkene. libretexts.orgorganic-chemistry.orgnih.govresearchgate.net Functionalization of This compound via the Heck reaction would involve its coupling with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce a vinyl group at the 2-position of the benzyl ring. The reaction typically requires a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC), and a base. The choice of base and ligand is crucial to control selectivity and prevent side reactions.

Studies on the Heck reaction of bromoindazoles have demonstrated the feasibility of such transformations, even under mechanochemical conditions, which can sometimes offer improved yields and selectivity. beilstein-journals.org

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

This table presents generalized conditions based on literature for similar substrates. Specific optimization for this compound would be required.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction would allow for the introduction of an alkynyl substituent onto the benzyl ring of This compound . The classic Sonogashira reaction conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free conditions have also been developed to avoid potential issues associated with the copper co-catalyst.

The Sonogashira coupling has been successfully applied to various bromoindoles and other heterocyclic systems, indicating its potential applicability for the target compound. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

This table presents generalized conditions based on literature for similar substrates. Specific optimization for this compound would be required.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. acs.orgresearchgate.netresearchgate.netnih.govnih.gov This reaction would facilitate the introduction of a variety of primary or secondary amines at the 2-position of the benzyl group of This compound . The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The development of bulky and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides.

The amination of unprotected benzo-fused heterocycles has been reported, demonstrating the potential for this methodology to be applied to the target molecule. nih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

This table presents generalized conditions based on literature for similar substrates. Specific optimization for this compound would be required.

Computational Chemistry and Molecular Modeling Investigations for N Substituted Indole 2,3 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide profound insights into the electronic structure, stability, and reactivity of molecules. For N-substituted indole-2,3-dione systems, these calculations are crucial for understanding how different substituents at the nitrogen atom modulate the chemical properties of the entire molecule.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a chemical species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. nih.gov

In N-substituted indole-2,3-dione derivatives, the distribution and energy of these orbitals are significantly influenced by the nature of the substituent on the nitrogen atom. For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, respectively, thereby tuning the molecule's reactivity. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

This table provides a general overview of FMO parameters and their significance in the context of chemical reactivity.

Natural Bonding Orbital (NBO) and Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis offers a localized picture of bonding and allows for the investigation of charge transfer interactions within a molecule. wisc.eduresearchgate.net This method partitions the complex molecular wavefunction into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. wisc.edu NBO analysis is particularly useful for quantifying the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which corresponds to intramolecular charge transfer (ICT). researchgate.net

For N-substituted indole-2,3-diones, NBO analysis can reveal how the substituent at the N-1 position influences the electron distribution across the indole (B1671886) ring and the dione (B5365651) moiety. The analysis can quantify the stabilization energies associated with these charge transfer interactions, providing insights into the molecule's electronic stability and the nature of its chemical bonds. uba.ar

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MESP map is plotted on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack. bhu.ac.inresearchgate.net

In the case of N-substituted indole-2,3-diones, the MESP would show negative potential around the carbonyl oxygens, making them sites for hydrogen bonding and electrophilic interactions. The potential around the aromatic rings and the N-substituent would vary depending on the nature of the substituent.

Molecular Docking Studies for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com It is widely used in drug discovery to predict how a ligand, such as an N-substituted indole-2,3-dione derivative, might interact with a biological target, typically a protein receptor. researchgate.netnih.govbiointerfaceresearch.com

Prediction and Characterization of Binding Modes and Interaction Sites

Molecular docking simulations can predict the most likely binding pose of a ligand within the active site of a protein. farmaceut.org This allows for the detailed characterization of the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions. nih.gov

Estimation of Interaction Energies and Forces

Docking programs employ scoring functions to estimate the binding affinity or binding energy between the ligand and the protein. ajchem-a.com These scores are typically expressed in units of energy (e.g., kcal/mol) and provide a relative measure of the stability of the docked complex. A lower (more negative) binding energy generally indicates a more stable complex and a higher predicted affinity. nih.gov

The estimated interaction energies help in ranking different N-substituted indole-2,3-dione derivatives based on their predicted potency. This information is invaluable for prioritizing compounds for synthesis and experimental testing. For instance, a series of novel indole derivatives can be docked into a target protein, and their binding energies can be compared to identify the most promising candidates for further development. researchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indole Derivative 9 | UDP-N-acetylmuramate-L-alanine ligase | -11.5 | Not specified |

| Indole Derivative 9 | Human lanosterol (B1674476) 14α-demethylase | -8.5 | Not specified |

| Ampicillin (B1664943) (Standard) | UDP-N-acetylmuramate-L-alanine ligase | -8.0 | Not specified |

| Ampicillin (Standard) | Human lanosterol 14α-demethylase | -8.1 | Not specified |

| Indole Derivative IIb | COX-2 | -11.35 | ALA527, ARG120, TYR355, LYS360 |

| Meloxicam (B1676189) (Reference) | COX-2 | -6.89 | Not specified |

This table presents representative data from molecular docking studies of various indole derivatives, highlighting their predicted binding affinities against different protein targets. The data for compound 9 and ampicillin is from a study on antimicrobial agents nih.gov, while the data for compound IIb and meloxicam is from a study on anti-inflammatory agents ajchem-a.com.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules and their complexes, providing critical information on conformational flexibility and the stability of interactions, particularly with biological targets.

MD simulations of N-substituted indole-2,3-dione derivatives reveal significant insights into their dynamic nature. For instance, studies on N-benzylisatin hydrazone derivatives show that these molecules can exist as stable E- and Z-isomers, which can interconvert in solution. mdpi.com The conformational landscape of the N-benzyl group itself is also a key area of investigation. Crystallographic studies of N-benzylisatin have shown a non-planar structure, with a notable dihedral angle between the isatin (B1672199) group and the phenyl ring, which influences its interaction potential. researchgate.net

In the context of protein-ligand interactions, MD simulations can elucidate how the ligand adapts its conformation within a binding site. For example, simulations of N1-alkylated-3-imino isatin derivatives targeting monoamine oxidase B (MAO-B) have shown that longer N-alkyl chains can adopt extended conformations, spanning across different cavities of the enzyme's active site. researchgate.net This dynamic adaptation is crucial for achieving potent and selective inhibition. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex during the simulation provides a measure of the system's stability and the flexibility of specific residues, respectively. nih.govrsc.org

The stability of the complex formed between an N-substituted indole-2,3-dione and its protein target is a critical determinant of its biological efficacy. MD simulations are instrumental in assessing this stability over time. For N'- (1-benzyl-2-oxo-1, 2-dihydro-3H-indol-3-ylidene) hydrazide derivatives targeting the estrogen receptor α (ERα), MD simulations have been used to confirm the stability of the protein-ligand complex, supporting the potential of these compounds as ERα degraders. nih.gov Similarly, MD simulations of 1-benzyl-2-indolinones as acetylcholinesterase (AChE) inhibitors indicated that benzyl (B1604629) substitution at the N1 position can lead to preferred binding at the allosteric pocket of the enzyme, contributing to increased potency and selectivity. nih.gov

The stability is often evaluated by analyzing the interaction energy between the ligand and the protein throughout the simulation. The molecular mechanics Poisson-Boltzmann surface area (MMPBSA) method is frequently employed to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectories, providing a more accurate estimation of binding affinity than molecular docking alone. researchgate.netmdpi.com The persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time is also a strong indicator of complex stability. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Molecular Attributes

QSPR and QSAR studies are essential computational tools that correlate the structural or property-based descriptors of a series of compounds with their observed physical properties or biological activities, respectively. These models are invaluable for predicting the attributes of novel compounds and for guiding the optimization of lead molecules.

The foundation of any robust QSAR or QSPR model is the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For N-substituted indole-2,3-dione systems, a wide array of descriptors has been employed. These can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like the Wiener index, Kier & Hall connectivity indices (e.g., chi2), and Balaban index. jocpr.com

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices. jocpr.comut.ac.ir

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. jocpr.com

Constitutional Descriptors: These reflect the chemical composition of the molecule, such as molecular weight, number of atoms of a certain type (e.g., bromine count), and number of specific functional groups. jocpr.com

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that have the most significant correlation with the property or activity of interest. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of N-Substituted Isatins

| Descriptor Type | Specific Descriptor Examples | Relevance |

|---|---|---|

| Topological | chi2 | Relates to molecular size, shape, and branching. jocpr.com |

| Geometrical | SA Hydrophilic Area | Describes the solvent-accessible surface area of hydrophilic regions. jocpr.com |

| Constitutional | Bromines Count | Indicates the presence and number of bromine atoms. jocpr.com |

| 3D-MoRSE | Mor08v, Mor27m | 3D Molecule Representation of Structures based on Electron diffraction descriptors. ut.ac.ir |

| RDF | RDF040e, RDF140m | Radial Distribution Function descriptors, based on the distance distribution in the geometrical representation of the molecule. ut.ac.ir |

| WHIM | E2U | Weighted Holistic Invariant Molecular descriptors, based on statistical indices of the projections of the atoms along principal axes. ut.ac.ir |

Once a set of relevant descriptors is identified, a mathematical model is developed to correlate these descriptors with the target property or activity. Various statistical methods are employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity/property) and a set of independent variables (descriptors). jocpr.comut.ac.ir

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. ut.ac.ir

Principal Component Regression (PCR): This technique is also used to handle multicollinearity by first performing principal component analysis on the descriptors. ut.ac.ir

For a series of N-alkyl substituted isatins with anticancer activity, a QSAR model was developed using MLR, which indicated that descriptors like "Bromines Count," "chi2," and "SA Hydrophilic Area" were significant in predicting the biological activity. jocpr.com The negative coefficient for "Bromines Count" in the model suggested that the presence of bromine atoms was favorable for the anticancer activity of these compounds. jocpr.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. Cross-validation techniques, such as the leave-one-out (LOO) method, are used for internal validation, yielding a cross-validated correlation coefficient (q²). jocpr.comnih.gov External validation involves using the model to predict the activity of a set of compounds that were not used in the model development. A high predictive correlation coefficient (R²_pred) for the external test set indicates a robust and reliable model. bjmu.edu.cn

Table 2: Example of a QSAR Model for Anticancer Activity of N-Alkyl Substituted Isatins

| Model (MLR) | r² | q² | F-value | Significant Descriptors |

|---|---|---|---|---|

| Log10(IC50) = 4.1243 - 0.9396 (Bromines Count) - 0.1747 (chi2) - 0.0062 (SA Hydrophilic Area) | 0.92 | 0.84 | 42.72 | Bromines Count, chi2, SA Hydrophilic Area |

Data adapted from a study on N-alkyl substituted isatins. jocpr.com

These predictive models are instrumental in the virtual screening of large compound libraries to identify new potential hits and in guiding the structural modifications of existing leads to enhance their desired properties and activities.

Structure Property Relationships and Mechanistic Insights of 1 2 Bromobenzyl 1h Indole 2,3 Dione

Conformational Analysis of the N1-2-Bromobenzyl Substituent and its Impact on the Indole-2,3-dione Core

In the related, unsubstituted N-benzylisatin, the dihedral angle between the plane of the isatin (B1672199) ring system and the phenyl ring is approximately 77.65°. researchgate.net For 1-(2-bromobenzyl)-1H-indole-2,3-dione, this angle is expected to be significantly influenced by the ortho-bromo group. The steric clash between the bromine atom and the C2-carbonyl oxygen of the isatin core forces the benzyl (B1604629) ring to adopt a twisted conformation. This conformation minimizes repulsive forces and defines the three-dimensional space occupied by the molecule.

This fixed orientation has a cascading effect on the indole-2,3-dione core. While the core itself is largely planar, the substituent's bulk can influence intermolecular packing in the solid state. Studies on other N-substituted isatins have shown that substituent groups can increase the steric requirements during chemical reactions, thereby affecting the molecule's ability to approach and interact with other reactants or active sites. mdpi.com The conformational rigidity imposed by the 2-bromobenzyl group is a key feature that distinguishes it from derivatives with smaller or more flexible N-alkyl or unsubstituted N-benzyl groups.

Electronic Effects of Bromine Substitution on the Benzyl Ring within the Molecular System

The bromine atom exerts a significant electronic influence on the entire molecular system through a combination of inductive and resonance effects. As a halogen, bromine is more electronegative than carbon, leading to a potent electron-withdrawing inductive effect (-I). This effect decreases the electron density of the benzyl ring, particularly at the ipso-carbon attached to the bromine and the methylene (B1212753) bridge.

This electron withdrawal can be transmitted to the indole-2,3-dione nucleus. The electron-deficient nature of the substituted benzyl ring can, in turn, slightly reduce the electron density on the isatin nitrogen. This modulation of the electronic character of the isatin core can influence the reactivity of its carbonyl groups. Generally, electron-withdrawing groups attached to the isatin ring system can impact the molecule's interaction with biological targets. nih.gov

Elucidation of Molecular Interaction Mechanisms through Structural Perturbations

The specific structural features of this compound dictate its potential non-covalent interactions, which are fundamental to its behavior in chemical and biological systems. Structural perturbations, such as the introduction of the ortho-bromo group, provide a clear lens through which to understand these mechanisms.

The isatin core itself presents key interaction points: the two carbonyl oxygens (C2=O and C3=O) are potent hydrogen bond acceptors. The N-H proton of the parent isatin is a hydrogen bond donor, but this is absent in N-substituted derivatives. researchgate.net The aromatic rings of both the indole (B1671886) core and the benzyl substituent can participate in π-π stacking and hydrophobic interactions. researchgate.net

The 2-bromo-benzyl moiety introduces several unique interaction possibilities:

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), can act as a halogen bond donor. It can form favorable interactions with nucleophilic atoms like oxygen or nitrogen, which are common in the active sites of enzymes.

Steric Steering: The sheer bulk and fixed conformation of the 2-bromobenzyl group can act as a "steering" element. It can guide the molecule into a specific orientation within a binding pocket, favoring certain interactions while preventing others. Molecular docking studies on various substituted isatins consistently show that the nature and position of substituents critically influence the binding mode and affinity for protein targets. nih.govmdpi.com

Modified Hydrophobicity: The bromo-benzyl group increases the lipophilicity of the molecule compared to N-alkyl or simple N-benzyl derivatives, which can enhance its ability to interact with hydrophobic pockets in proteins.

By studying how these structural perturbations affect molecular recognition, researchers can elucidate the precise roles of steric bulk, hydrogen bonding, and halogen bonding in the molecule's interaction profile. For example, the loss of activity or a change in binding mode upon removal or repositioning of the bromine atom would provide strong evidence for its direct role in molecular interactions.

Advanced Research Perspectives and Unexplored Avenues for 1 2 Bromobenzyl 1h Indole 2,3 Dione

Development of Novel and Environmentally Benign Synthetic Strategies

The synthesis of N-substituted isatin (B1672199) derivatives, including 1-(2-bromobenzyl)-1H-indole-2,3-dione, has traditionally relied on the N-alkylation of the isatin core. researchgate.netresearchgate.net This typically involves reacting isatin with an appropriate alkylating agent, such as 2-bromobenzyl bromide, in the presence of a base. nih.gov While effective, conventional methods often utilize hazardous solvents and require harsh reaction conditions. The future of synthesizing this compound lies in the adoption of novel and environmentally benign strategies that offer improved yields, easier workups, and a reduced environmental footprint. nih.govresearchgate.net

Green Chemistry Approaches: Future synthetic exploration should prioritize green chemistry principles. This includes the use of water as a solvent, which is a significant departure from the commonly used dimethylformamide (DMF). researchgate.netresearchgate.net Microwave-assisted synthesis represents another promising avenue, as it can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of other isatin derivatives. nih.gov The application of ultrasound irradiation (sonochemistry) has also been shown to be an eco-friendly and efficient method for promoting reactions involving isatins, offering higher yields in shorter durations compared to classical thermal methods. researchtrend.net

Advanced Catalysis: The development of novel catalytic systems is crucial. Phase-transfer catalysis (PTC) has been successfully employed for the N-alkylation of isatins with brominated agents, using catalysts like tetra-n-butylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases, often leading to good yields. researchgate.netresearchgate.netimist.ma Furthermore, the use of heterogeneous catalysts, such as proton-exchanged montmorillonite (B579905) clay (MMT-H+), offers advantages like easy preparation, reusability, and simplified product purification, aligning with green chemistry goals. researchgate.net Metal-free catalytic systems, for instance, using molecular iodine or hydrogen peroxide as an oxidant in different synthetic pathways for the isatin core, also represent a move towards more sustainable chemical production. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Method | Catalyst/Conditions | Solvent | Advantages |

| Conventional N-Alkylation | K₂CO₃ / Base | DMF | Established method |

| Phase-Transfer Catalysis (PTC) | TBAB / K₂CO₃ | Biphasic System | Good yields, milder conditions researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Ru(II) catalyst / KOH | Dioxane | Shorter reaction times, high yields researchtrend.net |

| Heterogeneous Catalysis | Montmorillonite-H⁺ (MMT-H⁺) | Ethanol | Reusable catalyst, environmentally friendly researchgate.net |

| Microwave-Assisted Synthesis | Catalyst-free / Base-free | Water | Rapid, green solvent, high efficiency nih.gov |

Application of Advanced Spectroscopic and Analytical Techniques for Detailed Structural and Mechanistic Investigations

The structural confirmation of this compound relies on a suite of standard spectroscopic techniques. However, to gain deeper insights into its structural dynamics, reactivity, and potential interactions, the application of more advanced analytical methods is an important unexplored avenue.

Standard and Advanced Characterization: The foundational characterization of this compound would involve techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy to identify the carbonyl (C=O) and other functional groups, alongside ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise arrangement of atoms. researchgate.netmdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. mdpi.com For unambiguous three-dimensional structure determination in the solid state, single-crystal X-ray crystallography is the gold standard and has been used for analogous N-substituted isatins. researchgate.netresearchgate.net

Future Spectroscopic Applications: Beyond basic confirmation, advanced techniques can provide a more dynamic picture.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could be employed to study the excited-state dynamics of the molecule. spectroscopyonline.com This would provide invaluable information on photophysical processes, which is relevant if the molecule is considered for applications like photosensitizers or fluorescent probes. nih.govspectroscopyonline.com

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC would be instrumental in unequivocally assigning all proton and carbon signals, especially for complex derivatives, and confirming through-bond and through-space connectivities.

Fluorescence Resonance Energy Transfer (FRET): If the compound is investigated for its potential as a biological inhibitor, FRET-based assays could be used to study its interaction with target proteins in real-time, as has been done for other isatin derivatives targeting proteases. nih.gov

Table 2: Spectroscopic and Analytical Techniques for Investigation of this compound

| Technique | Information Gained | Status |

| ¹H and ¹³C NMR | Core chemical structure and connectivity researchgate.netmdpi.comresearchgate.net | Standard |

| FT-IR Spectroscopy | Presence of key functional groups (e.g., C=O) mdpi.com | Standard |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula mdpi.com | Standard |

| Single-Crystal X-ray Crystallography | Definitive 3D solid-state structure researchgate.netresearchgate.net | Advanced |

| Ultrafast Spectroscopy | Excited-state dynamics and photophysics spectroscopyonline.com | Unexplored |

| Fluorescence Resonance Energy Transfer (FRET) | Real-time analysis of biomolecular interactions nih.gov | Unexplored |

Integration of Multi-Scale Computational Approaches for Comprehensive Molecular Understanding and Design

Computational chemistry offers powerful tools to predict the properties, behavior, and potential applications of this compound before committing to extensive laboratory work. Integrating computational models across different scales—from the electronic structure of a single molecule to its interaction within a complex biological system—can provide a holistic understanding and guide the design of new derivatives.

Molecular Level Modeling:

Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, predict spectroscopic signatures (NMR, IR), and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is fundamental for understanding the molecule's reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a library of related isatin derivatives, it is possible to predict the biological activity of this compound. nih.gov Such models correlate structural or physicochemical properties with inhibitory activity against specific targets. nih.govnih.gov

Macromolecular and Systems Level Modeling:

Molecular Docking: This is a widely used computational technique to predict how a small molecule like this compound binds to the active site of a protein receptor. mdpi.comnih.govfarmaceut.org Docking studies can reveal potential binding modes, identify key interacting amino acid residues, and estimate the binding affinity, providing a rationale for observed biological activity and guiding the design of more potent analogues. nih.govfarmaceut.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic stability of the ligand-protein complex over time. This provides a more realistic view of the interaction in a solvated environment, allowing for the calculation of binding free energies and analysis of conformational changes.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. mdpi.commdpi.com Evaluating properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity early in the research process is critical for drug development. mdpi.com

The integration of these multi-scale approaches allows for a comprehensive in silico profile of this compound, enabling a more targeted and efficient approach to experimental research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.